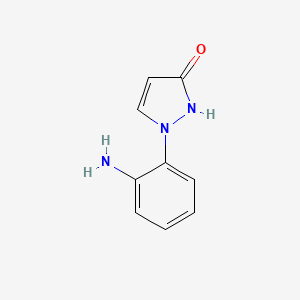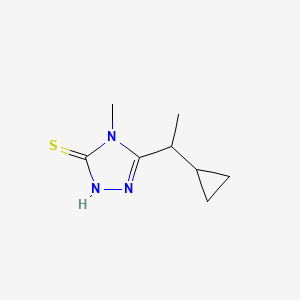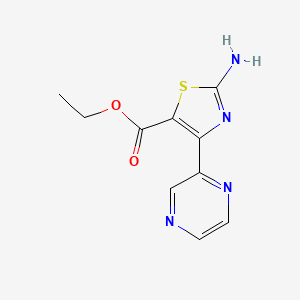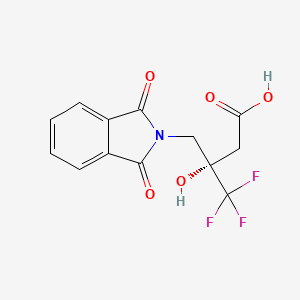![molecular formula C8H11BrN2S B13155157 3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole is a chemical compound with the molecular formula C₈H₁₁BrN₂S and a molecular weight of 247.16 g/mol . This compound features a cyclobutyl ring substituted with a bromomethyl group and a thiadiazole ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole typically involves the following steps:
Cyclobutylmethylation: The starting material, cyclobutylmethanol, is reacted with a brominating agent such as phosphorus tribromide (PBr₃) to form 1-(bromomethyl)cyclobutane.
Thiadiazole Formation: The bromomethylated cyclobutane is then reacted with thiadiazole precursors under specific conditions to form the final product.
Chemical Reactions Analysis
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding thiols or amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride (LiAlH₄), and oxidizing agents like hydrogen peroxide (H₂O₂).
Scientific Research Applications
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole can be compared with other similar compounds such as:
1-(Bromomethyl)cyclobutane: Lacks the thiadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
1,2,5-Thiadiazole Derivatives: These compounds have similar biological activities but differ in their substituents, affecting their overall properties and applications.
The uniqueness of this compound lies in its combination of a cyclobutyl ring with a thiadiazole ring, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C8H11BrN2S |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
3-[[1-(bromomethyl)cyclobutyl]methyl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H11BrN2S/c9-6-8(2-1-3-8)4-7-5-10-12-11-7/h5H,1-4,6H2 |
InChI Key |
FHVQYOOYMGDLNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=NSN=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide](/img/structure/B13155085.png)

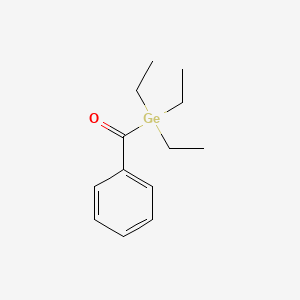
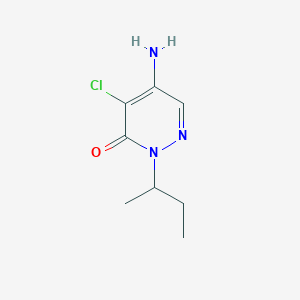
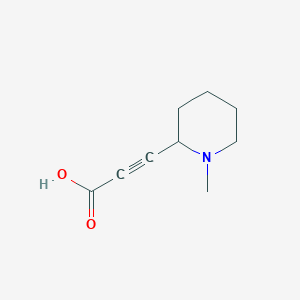
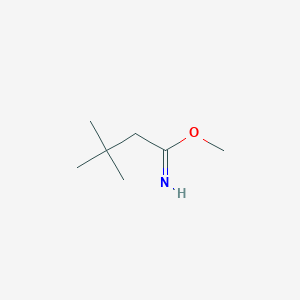
![{[3-(Methoxymethyl)-2-methylphenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13155111.png)
methanol](/img/structure/B13155118.png)
methanol](/img/structure/B13155126.png)
